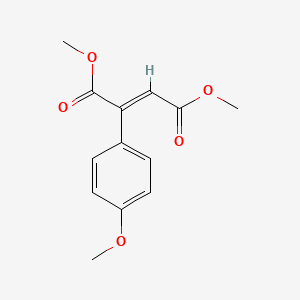

Dimethyl 2-(4-methoxyphenyl)fumarate

Description

Dimethyl 2-(4-methoxyphenyl)fumarate (CAS: 488713-19-5) is a fumarate ester derivative with the molecular formula C₁₃H₁₄O₅ and a molecular weight of 250.25 g/mol . It is primarily used as a laboratory chemical or in the manufacture of other compounds. Its structure includes a 4-methoxyphenyl group attached to the fumarate backbone, distinguishing it from simpler fumarate esters like dimethyl fumarate (DMF). Safety data indicate hazards such as acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) .

Properties

CAS No. |

488713-19-5 |

|---|---|

Molecular Formula |

C13H14O5 |

Molecular Weight |

250.25 g/mol |

IUPAC Name |

dimethyl (E)-2-(4-methoxyphenyl)but-2-enedioate |

InChI |

InChI=1S/C13H14O5/c1-16-10-6-4-9(5-7-10)11(13(15)18-3)8-12(14)17-2/h4-8H,1-3H3/b11-8+ |

InChI Key |

LSHQPELAMPYFJU-DHZHZOJOSA-N |

SMILES |

COC1=CC=C(C=C1)C(=CC(=O)OC)C(=O)OC |

Isomeric SMILES |

COC1=CC=C(C=C1)/C(=C\C(=O)OC)/C(=O)OC |

Canonical SMILES |

COC1=CC=C(C=C1)C(=CC(=O)OC)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dimethyl Fumarate (DMF)

DMF (dimethyl fumarate, CAS: 624-49-7) is a structurally related fumarate ester but lacks the 4-methoxyphenyl substituent. Key differences include:

| Property | Dimethyl 2-(4-Methoxyphenyl)Fumarate | Dimethyl Fumarate (DMF) |

|---|---|---|

| Molecular Formula | C₁₃H₁₄O₅ | C₄H₄O₄ |

| Therapeutic Use | Laboratory chemical | RRMS treatment |

| Mechanism of Action | Not established | Activates Nrf2 pathway |

| Safety Profile | Skin/eye irritation, respiratory hazards | Gastrointestinal side effects, lymphopenia |

Formoterol Fumarate-Related Compounds

Formoterol fumarate impurities, such as Formoterol-related compound G (1-(4-methoxyphenyl)propan-2-amine) and Impurity I (a diastereoisomeric fumarate salt), share structural motifs like the 4-methoxyphenyl group but are pharmacologically distinct. These compounds are byproducts in β₂-agonist synthesis and lack therapeutic relevance .

Therapeutic Comparisons with Functional Analogs

DMF vs. Interferon Beta-1a (IFNβ-1a) in RRMS

| Parameter | DMF | IFNβ-1a |

|---|---|---|

| Annualized Relapse Rate | 0.10 | 0.25–0.30 |

| NEDA-3 Achievement | 80% at 15 months | 51% at 15 months |

| MRI Lesion Suppression | 8.7% new lesions | 28.6% new lesions |

| Safety | Lymphopenia, flushing | Injection-site reactions, flu-like symptoms |

DMF demonstrated superior efficacy in reducing relapses and MRI activity compared to IFNβ-1a, attributed to its anti-inflammatory and neuroprotective effects . However, these results pertain strictly to DMF and cannot be extrapolated to this compound due to structural and functional differences.

Preparation Methods

Continuous Flow Synthesis of Dimethyl Fumarate (DMF) from Fumaric Acid

- Procedure: Solution A (0.81 M fumaric acid in methanol) and Solution B (0.46 M H$$2$$SO$$4$$ in methanol) are pumped through a T-junction into a 9.8 mL tubular reactor (1.5 mm inner diameter, 3.18 mm outer diameter). The reactor is heated to 55–120 °C with a residence time of 12–30 minutes.

Continuous Flow Synthesis of Dimethyl Fumarate (DMF) from Maleic Anhydride

- Procedure: Solution A (2.4 M maleic anhydride in methanol) and Solution B (0.67 M thiourea in methanol) are pumped through a T-junction into a 16 mL tubular reactor (1.0 mm inner diameter). The reactor is heated to 40–105 °C with a residence time of 7.5–30 minutes. Subsequently, a 0.141 M solution of H$$2$$SO$$4$$ in methanol is pumped into the reaction mixture, which then proceeds to another 16 mL tubular reactor (1.0 mm inner diameter) heated to 105 °C with a residence time of 16 minutes.

Batch Reaction of Fumaric Acid in Methanol

- Conditions: React fumaric acid in methanol at 65 °C using 4 mol% sulfuric acid as a catalyst. After a 2-hour reaction, recrystallization yields dimethyl fumarate with 100% purity (by GC-MS) and an 83% yield.

- Optimization: Vary temperature, catalyst quantity, reaction time, and fumaric concentration to optimize the reaction parameters. The best conditions are 810 mM fumaric acid, 10% H$$2$$SO$$4$$, at 55 °C for 120 minutes.

Cascade Hydrolysis/Isomerization of Maleic Anhydride

- Process: Perform a cascade hydrolysis/methanolysis and isomerization of maleic anhydride, followed by acid-catalyzed esterification.

Recrystallization Process of Dimethyl Fumarate

- Initial Conditions: Achieve crystallization yields of 80–85% via a two-step process: cool the reaction system to 35 °C, filter the dimethyl fumarate crystals, and further crystallize the remaining soluble dimethyl fumarate from the liquid phase.

- RGB-Based Image Analysis: Use a LED light source and a CCD camera at a 90° angle to monitor the crystallization process. The RGB values, directly proportional to the system's luminosity, indicate the presence and quantity of particles.

Monitoring Crystallization with RGB Signal and Calorimetry

- Procedure: Load reagents into the reactor, raise the temperature to 50 °C at a rate of 4 °C/min, stabilize, and then raise it again to 55 °C at 1 °C/min. Add H$$2$$SO$$4$$ to the reaction medium until complete solubilization of fumaric acid is observed. Cool the reactor vessel at 4 °C/min after the desired reaction time. The beginning of crystallization is observed at 39 °C by the RGB signal and calorimetry.

Q & A

Q. Q1: What are the optimized synthetic routes for dimethyl 2-(4-methoxyphenyl)fumarate, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves esterification of fumaric acid derivatives with methanol under acidic catalysis. Key methods include:

- Traditional acid catalysis : Using concentrated sulfuric acid or p-toluenesulfonic acid, achieving ~70% yield but requiring rigorous post-reaction neutralization to remove residual acid .

- Solid acid catalysts : Ga₂O₃/SO₄²⁻/ZrO₂ offers higher efficiency (85% yield) and reduces waste, as the catalyst is reusable .

- Microwave-assisted synthesis : Reduces reaction time by 60% compared to conventional heating, though scalability remains challenging .

Q. Q2: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant suits, and NIOSH-approved P95 respirators to avoid inhalation of dust/aerosols .

- Ventilation : Conduct reactions in fume hoods to limit exposure to vapors and prevent dust accumulation .

- Storage : Store at 2–8°C in airtight containers to avoid degradation; incompatible with strong oxidizers and bases .

- Spill Management : Collect spills using non-sparking tools and dispose via licensed waste services to prevent environmental contamination .

Q. Q3: Which analytical techniques are recommended for purity assessment and impurity profiling?

Methodological Answer:

- HPLC : Use a C18 column with a mobile phase of acetonitrile:0.1% phosphoric acid (60:40) at 1.0 mL/min. Detect UV absorbance at 254 nm. System suitability requires resolution ≥2.0 between the compound and its diastereomers .

- Mass Spectrometry (LC-MS) : Identifies impurities like formamide derivatives (e.g., N-[2-hydroxy-5-[(1RS)-1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide) at ppm levels .

- TGA/DSC : Assess thermal stability; decomposition onset occurs above 150°C, necessitating storage below 28°C .

Advanced Research Questions

Q. Q4: How can researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer: Discrepancies in acute oral toxicity (OSHA Class 4 vs. unreported carcinogenicity ) may arise from:

- Purity variations : Impurities like residual methanol or sulfonic acids in synthesized batches can skew results. Validate purity via LC-MS before testing.

- Model systems : Compare in vitro (e.g., HepG2 cell viability assays) and in vivo (rodent studies) data to differentiate compound-specific toxicity from artifacts .

- Dose-response studies : Conduct OECD Guideline 423 trials with graded doses (10–1000 mg/kg) to establish LD₅₀ thresholds .

Q. Q5: What experimental strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Q. Q6: How can chiral impurities in this compound be identified and quantified?

Methodological Answer:

- Chiral HPLC : Employ a Chiralpak IG-3 column with n-hexane:isopropanol (80:20) to resolve enantiomers (e.g., R,R- and S,S-diastereomers). Retention times differ by ≥3 minutes .

- NMR spectroscopy : ¹H-NMR (500 MHz) reveals splitting patterns for methoxy and ester groups; NOESY confirms spatial configuration of the 4-methoxyphenyl moiety .

Q. Q7: What methodologies are recommended for investigating structure-activity relationships (SAR) of this compound in biological systems?

Methodological Answer:

- Analog synthesis : Modify the methoxy group (e.g., replace with ethoxy or hydroxyl) and compare bioactivity.

- In vitro assays : Test analogs in NF-κB inhibition assays (relevant to anti-inflammatory activity) using RAW 264.7 macrophages. EC₅₀ values correlate with electron-donating substituents .

- Computational modeling : Perform docking studies with COX-2 or Nrf2 proteins to identify critical hydrogen-bonding interactions with the fumarate moiety .

Q. Q8: How should researchers address conflicting data on the compound’s environmental persistence and bioaccumulation potential?

Methodological Answer:

- OECD 301F test : Measure biodegradation in activated sludge; <10% degradation in 28 days indicates persistence .

- QSAR modeling : Predict log Kow (estimated 1.2) and bioconcentration factor (BCF <100) to assess bioaccumulation risks .

- Comparative studies : Benchmark against dimethyl fumarate (log Kow 0.8, BCF 3.2) to contextualize hydrophobicity-driven differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.